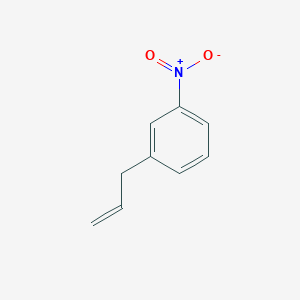












|
REACTION_CXSMILES
|
C([Li])CCC.[CH3:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11].[N+:12]([C:15]1[CH:16]=C(C=C[CH:22]=1)C=O)([O-:14])=[O:13].Cl>[Br-].C([P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)C.O1CCCC1.C(OCC)(=O)C>[CH2:8]([C:9]1[CH:22]=[C:15]([N+:12]([O-:14])=[O:13])[CH:16]=[CH:11][CH:10]=1)[CH:7]=[CH2:6] |f:4.5|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
59.3 mmol
|
|
Type
|
reactant
|
|
Smiles
|
CCCCCC
|
|
Name
|
|
|
Quantity
|
7.5 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=O)C=CC1
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
22 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Br-].C(C)[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|


|
Control Type
|
AMBIENT
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
WAIT
|
|
Details
|
The mixture was left
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to -78° C.
|
|
Type
|
WAIT
|
|
Details
|
The reaction was left
|
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to room temperature over 1 hour
|
|
Duration
|
1 h
|
|
Type
|
EXTRACTION
|
|
Details
|
The separated aqueous layer was extracted with ethyl acetate
|
|
Type
|
WASH
|
|
Details
|
washed with water, saturated sodium bicarbonate (2×50 ml), brine (2×50 ml)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulphate
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
the crude product purified by column chromatography
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C=C)C=1C=C(C=CC1)[N+](=O)[O-]
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.72 g | |
| YIELD: CALCULATEDPERCENTYIELD | 70.6% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |